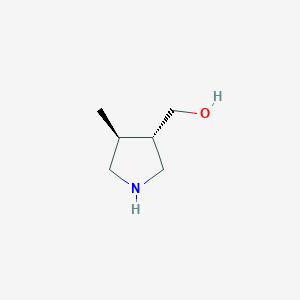
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(methylthio)benzamide, also known as CFMB, is a novel compound that has been synthesized and studied for its potential applications in scientific research. CFMB is a benzamide derivative that has shown promising results in various studies, indicating its potential for use in multiple fields.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- The study of disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlights the pharmacokinetic properties of a structurally complex benzamide derivative. This compound was shown to be extensively metabolized, with principal routes involving oxidation and subsequent rearrangement, indicating the importance of metabolic studies in understanding the pharmacological activity of such compounds (Renzulli et al., 2011).
Biomarker Development
- Research into acrylamide metabolism in humans has identified specific urinary metabolites, contributing to biomarker development for exposure assessment. This work is pivotal in understanding the toxicological implications of exposure to acrylamide and related compounds, thus aiding in the evaluation of their safety profile (Fennell et al., 2005).
Imaging Applications
- Scintigraphic detection of melanoma metastases using radiolabeled benzamide derivatives showcases the application of such compounds in diagnostic imaging. These studies highlight the potential of benzamides in targeting specific receptors for the detection and monitoring of cancerous lesions (Maffioli et al., 1994).
Odor Detection
- The odor detection capabilities of mixtures containing carboxylic acids and coffee aroma compounds have been studied, demonstrating the sensory properties of benzamide derivatives. Such research contributes to our understanding of flavor and fragrance chemistry, impacting food science and the development of synthetic aroma compounds (Miyazawa et al., 2009).
Allergic Inflammation
- Studies on compounds like SG-HQ2 , which is related to gallic acid, have shown potential in inhibiting mast cell-mediated allergic inflammation . Such research underscores the therapeutic potential of benzamide derivatives in treating allergic and inflammatory diseases by modulating histamine release and pro-inflammatory cytokines (Je et al., 2015).
Propiedades
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-22-14-6-3-2-5-13(14)16(19)18-11-17(20,12-8-9-12)15-7-4-10-21-15/h2-7,10,12,20H,8-9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCVTXKMQIHBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid](/img/structure/B2643586.png)

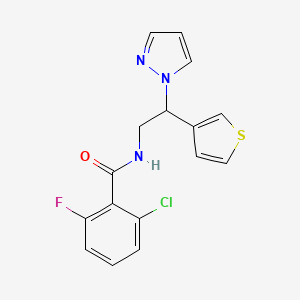


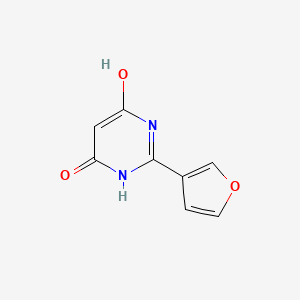
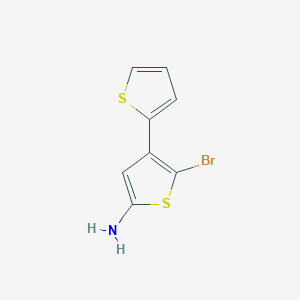
![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2643602.png)
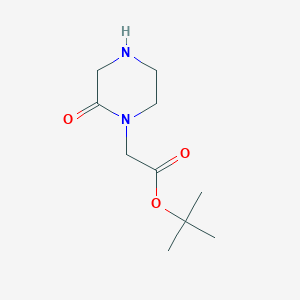

![1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2643605.png)
![1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine](/img/structure/B2643606.png)

